molecular formula C6H3F7N2 B13066440 3-(Heptafluoropropyl)-1H-pyrazole CAS No. 158148-63-1

3-(Heptafluoropropyl)-1H-pyrazole

Cat. No.: B13066440
CAS No.: 158148-63-1
M. Wt: 236.09 g/mol
InChI Key: ZJNFZKRETOIRSX-UHFFFAOYSA-N
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Description

3-(Heptafluoropropyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of a pyrazole ring substituted with a heptafluoropropyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptafluoropropyl)-1H-pyrazole typically involves the reaction of heptafluoropropyl iodide with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Heptafluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Heptafluoropropyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Heptafluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorinated group can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptafluoropropyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties. The heptafluoropropyl group enhances its stability and resistance to degradation, making it more suitable for applications requiring high-performance materials.

Properties

CAS No.

158148-63-1

Molecular Formula

C6H3F7N2

Molecular Weight

236.09 g/mol

IUPAC Name

5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole

InChI

InChI=1S/C6H3F7N2/c7-4(8,3-1-2-14-15-3)5(9,10)6(11,12)13/h1-2H,(H,14,15)

InChI Key

ZJNFZKRETOIRSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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